
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime is a heterocyclic compound characterized by its unique structure, which includes a trifluoromethyl group and an oxime functional group. This compound is part of the pyrazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with trifluoromethyl ketones, followed by oxidation and oximation steps . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium to facilitate the cyclization and subsequent transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides in the presence of catalysts like palladium or copper facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: Shares the trifluoromethyl group but lacks the oxime functionality.
4,5-Dihydro-1H-pyrazole: Similar core structure but without the trifluoromethyl and oxime groups.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethyl)pyrazole: Contains different substituents on the pyrazole ring.
Uniqueness
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime is unique due to its combination of the trifluoromethyl group and oxime functionality, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .
Properties
Molecular Formula |
C4H2F3N3O2 |
|---|---|
Molecular Weight |
181.07 g/mol |
IUPAC Name |
4-nitroso-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C4H2F3N3O2/c5-4(6,7)2-1(10-12)3(11)9-8-2/h(H2,8,9,11) |
InChI Key |
PRQQWJZYBXYZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NNC1=O)C(F)(F)F)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





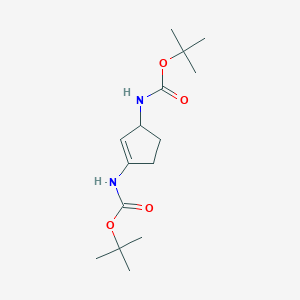
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)

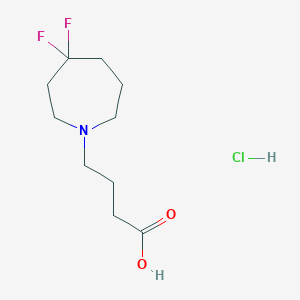
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)
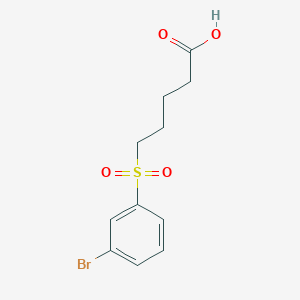
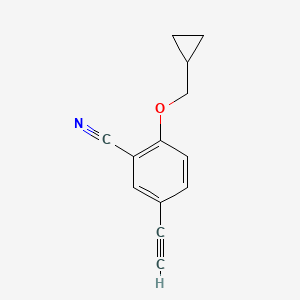
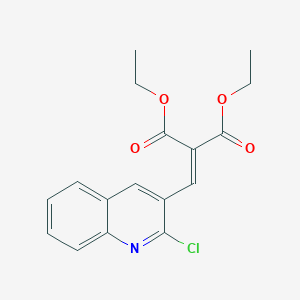
![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)
